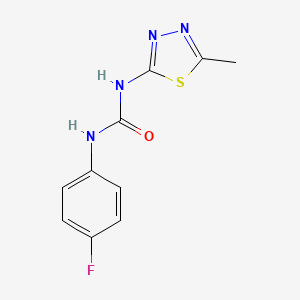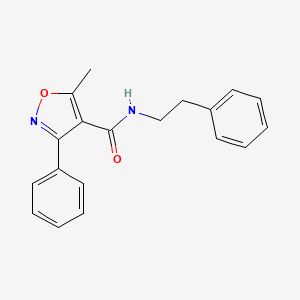
3-(4-isopropylphenoxy)-7-methoxy-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-isopropylphenoxy)-7-methoxy-4H-chromen-4-one, also known as Hispidulin, is a flavonoid compound found in various plants. It has been extensively studied for its potential therapeutic applications due to its anti-inflammatory, antioxidant, and anticancer properties.
Mecanismo De Acción
The mechanism of action of 3-(4-isopropylphenoxy)-7-methoxy-4H-chromen-4-one is not fully understood, but it is believed to act on various signaling pathways in cells. 3-(4-isopropylphenoxy)-7-methoxy-4H-chromen-4-one has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. Additionally, 3-(4-isopropylphenoxy)-7-methoxy-4H-chromen-4-one has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
3-(4-isopropylphenoxy)-7-methoxy-4H-chromen-4-one has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in cells, which can lead to a reduction in the risk of various diseases. Moreover, 3-(4-isopropylphenoxy)-7-methoxy-4H-chromen-4-one has been shown to have anticancer effects by inducing apoptosis and inhibiting tumor growth. Additionally, 3-(4-isopropylphenoxy)-7-methoxy-4H-chromen-4-one has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(4-isopropylphenoxy)-7-methoxy-4H-chromen-4-one in lab experiments include its low toxicity, high stability, and ease of synthesis. However, the limitations of using 3-(4-isopropylphenoxy)-7-methoxy-4H-chromen-4-one in lab experiments include its low solubility and poor bioavailability, which can limit its effectiveness in vivo.
Direcciones Futuras
For the research on 3-(4-isopropylphenoxy)-7-methoxy-4H-chromen-4-one include investigating its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Moreover, future research could focus on improving the bioavailability and solubility of 3-(4-isopropylphenoxy)-7-methoxy-4H-chromen-4-one to enhance its effectiveness in vivo. Additionally, further studies could investigate the mechanism of action of 3-(4-isopropylphenoxy)-7-methoxy-4H-chromen-4-one to better understand its therapeutic potential.
Métodos De Síntesis
3-(4-isopropylphenoxy)-7-methoxy-4H-chromen-4-one can be synthesized through various methods, including extraction from plants and chemical synthesis. The most common method for chemical synthesis involves the condensation of 4-isopropylphenol and 7-methoxy-4H-chromen-4-one in the presence of a catalyst. The yield of the synthesis method is dependent on the reaction conditions and the purity of the starting materials.
Aplicaciones Científicas De Investigación
3-(4-isopropylphenoxy)-7-methoxy-4H-chromen-4-one has been extensively studied for its therapeutic potential in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, 3-(4-isopropylphenoxy)-7-methoxy-4H-chromen-4-one has been shown to induce apoptosis and inhibit tumor growth in various cancer cell lines. Inflammation can be reduced by 3-(4-isopropylphenoxy)-7-methoxy-4H-chromen-4-one through the suppression of pro-inflammatory cytokines and the inhibition of NF-κB pathways. Moreover, 3-(4-isopropylphenoxy)-7-methoxy-4H-chromen-4-one has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
7-methoxy-3-(4-propan-2-ylphenoxy)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O4/c1-12(2)13-4-6-14(7-5-13)23-18-11-22-17-10-15(21-3)8-9-16(17)19(18)20/h4-12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLXLGDAYQIBPKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-isopropylphenoxy)-7-methoxy-4H-chromen-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide](/img/structure/B5706263.png)


![N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~1~,N~2~-dimethylglycinamide](/img/structure/B5706273.png)
![2,2,2-trichloro-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B5706277.png)
![isopropyl [(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5706279.png)

![1-(4-methylbenzyl)-4-(4-methyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5706303.png)
![4-({[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5706314.png)


![1-(3-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B5706333.png)

